molecular formula C14H15NO2 B578655 Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate CAS No. 1313712-50-3

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B578655
CAS No.: 1313712-50-3
M. Wt: 229.279
InChI Key: ILJFLMISHGBYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl ester group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 1-phenylethylamine with ethyl acetoacetate under acidic conditions to form the pyrrole ring. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohol derivatives, and various substituted pyrrole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The phenylethyl group can interact with aromatic receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-methyl-1-phenylethyl)-1H-pyrrole-3-carboxylate
  • Ethyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
  • Methyl 4-(1-phenylethyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the phenylethyl group and the ester functionality, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(11-6-4-3-5-7-11)12-8-15-9-13(12)14(16)17-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJFLMISHGBYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CNC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724395
Record name Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-50-3
Record name Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.